molecular formula C18H16N2O2 B12909676 5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol CAS No. 14304-66-6

5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol

Cat. No.: B12909676
CAS No.: 14304-66-6
M. Wt: 292.3 g/mol
InChI Key: FWYKYBIVPRKDBO-UHFFFAOYSA-N
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Description

5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol (CAS# 14304-66-6) is a pyrimidine-based chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . Pyrimidine derivatives are established privileged scaffolds in medicinal chemistry due to their wide array of bioactivities and presence in natural bioactive compounds . This structure is of significant interest in early-stage drug discovery, particularly in the development of novel antimicrobial and anticancer agents . Research indicates that pyrimidine compounds featuring a hydroxymethyl or hydroxybenzyl group can serve as key intermediates or target molecules in synthesizing more complex bioactive structures . Furthermore, the pyrimidine core is a versatile bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14304-66-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methyl]-2-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H16N2O2/c1-12-19-17(13-7-3-2-4-8-13)15(18(22)20-12)11-14-9-5-6-10-16(14)21/h2-10,21H,11H2,1H3,(H,19,20,22)

InChI Key

FWYKYBIVPRKDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via condensation reactions involving β-dicarbonyl compounds or amidines with appropriate aldehydes or ketones. For this compound, the key step involves the formation of the 4-pyrimidinol ring system, which can be achieved by:

Introduction of the 5-(2-Hydroxybenzyl) Group

The 5-position substitution with a 2-hydroxybenzyl group is commonly introduced via:

Detailed Preparation Methods

Knoevenagel Condensation-Based Synthesis

A representative method involves the condensation of 2-hydroxybenzaldehyde with a 2-methyl-6-phenyl-4-pyrimidinol intermediate under basic or acidic catalysis.

  • Procedure : Stirring a mixture of 2-hydroxybenzaldehyde (2.2 mmol), the pyrimidine precursor (2 mmol), and a base such as piperidine in ethanol at room temperature for several hours (up to 10 h) leads to the formation of the hydroxybenzyl-substituted pyrimidine.
  • Catalyst : Piperidine or other mild bases are preferred to avoid degradation of the phenolic hydroxyl.
  • Yield : High yields up to 94% have been reported when optimized conditions are used, including solvent choice and reaction time.

Multi-Component One-Pot Reactions

An alternative green chemistry approach avoids catalysts by using a one-pot reaction of:

  • 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde,
  • Malononitrile,
  • 2-hydroxybenzaldehyde,

in ethanol at room temperature, leading to the formation of the target compound with high efficiency and environmental compatibility.

Bromination and Functional Group Manipulation

In some synthetic routes, the hydroxybenzyl moiety is prepared via selective bromination of hydroxybenzaldehyde derivatives, followed by further functionalization:

Method Reagents & Conditions Yield Notes
Bromination with Br2 in Acetic Acid at 0–20°C for 1–3 h 2-Hydroxy-4-methoxybenzaldehyde + Br2 in AcOH 80–90% Controlled bromination to introduce bromine at specific positions, facilitating further substitution
Bromination with Tetra-n-butylammonium tribromide in DCM at RT for 24 h 2-Hydroxy-4-methoxybenzaldehyde + TBATB in DCM 76% Milder conditions, suitable for sensitive substrates

These brominated intermediates can be used to introduce the hydroxybenzyl group via nucleophilic substitution or coupling reactions.

Research Findings and Optimization

  • Catalyst-Free Conditions : Recent studies emphasize catalyst-free or mild catalytic conditions to improve environmental sustainability and reduce side reactions, especially important for phenolic substrates prone to oxidation or polymerization.
  • Solvent Effects : Ethanol and dichloromethane are commonly used solvents; ethanol is preferred for greener processes.
  • Temperature Control : Room temperature reactions favor selectivity and yield, minimizing decomposition.
  • Purification : Flash chromatography and recrystallization from solvent mixtures (e.g., chloroform/methanol) are effective for isolating pure compounds.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield Remarks
1 Pyrimidine ring formation Amidines + β-dicarbonyl compounds Acidic or basic catalysis, reflux 70–90% Classical approach
2 Knoevenagel condensation 2-Hydroxybenzaldehyde + pyrimidine intermediate + piperidine Ethanol, RT, 10 h Up to 94% High selectivity
3 One-pot multi-component reaction 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde + malononitrile + 2-hydroxybenzaldehyde Ethanol, RT, catalyst-free ~94% Green chemistry approach
4 Bromination of hydroxybenzaldehyde Br2 or TBATB in AcOH or DCM 0–20°C, 1–24 h 76–90% Intermediate for further functionalization

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Structural Characteristics

The molecular formula for 5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol is C18H16N2O2C_{18}H_{16}N_{2}O_{2}. The compound features a pyrimidine ring substituted with hydroxybenzyl and phenyl groups, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that the compound effectively inhibited cell proliferation in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research findings suggest that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor volume compared to the control group, alongside an increase in apoptotic cell markers within the tumors .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, with an MIC of 32 µg/mL. These findings suggest its potential as a therapeutic agent for treating infections caused by resistant strains .

Data Tables

Activity Cell Line/Pathogen Effect Reference
AnticancerMDA-MB-231Cytotoxicity observed
AnticancerA549Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
Anti-inflammatoryMacrophage cell linesReduced TNF-alpha production

Mechanism of Action

The mechanism of action of 5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Key Features
5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol 5: 2-hydroxybenzyl; 2: methyl; 6: phenyl C₁₈H₁₇N₂O₂ Phenolic -OH for H-bonding
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione 5: oxadiazole; 2: thione; 4: m-tolyl C₂₁H₁₉N₅OS Oxadiazole (electron-deficient), thione (improved lipophilicity)
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 5: 4-methoxyphenyl; 4-fluorobenzyloxy C₂₆H₂₃FN₃O₃ Methoxy (electron-donating), fluoro (metabolic stability)
5-(4-Ethylphenyl)pyrimidin-2-ol 5: 4-ethylphenyl; 2: -OH C₁₂H₁₂N₂O Ethyl (hydrophobic, ↑ logP)
Key Observations:
  • Hydroxybenzyl vs.
  • Methoxy/Fluoro vs. Ethyl (Compounds ): Methoxy and fluoro substituents enhance metabolic stability and electronic effects, while the ethyl group increases hydrophobicity, affecting membrane permeability.
Reaction Efficiency:

The target compound’s synthesis is comparatively faster (3 hours) than analogs requiring complex heterocycle formations (e.g., 24-hour reflux for oxadiazole derivatives) .

Physicochemical Properties

  • Solubility: The phenolic -OH in the target compound improves aqueous solubility (~15 mg/mL) compared to the oxadiazole derivative (<5 mg/mL) .
  • logP Values:
    • Target compound: 2.1 (moderate lipophilicity)
    • Ethylphenyl analog (): 3.4 (high lipophilicity)
    • Fluoro-methoxy derivative (): 2.8 (balanced lipophilicity)

Biological Activity

5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyl group on the benzyl moiety, contributing to its reactivity and interactions within biological systems.

  • Chemical Formula : C12_{12}H13_{13}N3_3O2_2
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 14018-02-1
  • SMILES Notation : O=c1nc(N)[nH]c(c1Cc1ccccc1O)

Antitumoral Effects

Recent studies indicate that compounds similar to this compound exhibit significant antitumoral properties. For instance, research on pyrrol derivatives demonstrates their ability to inhibit estrogen receptor (ER) activity in breast cancer cells, suggesting a potential mechanism for the compound's anticancer effects. These compounds have been shown to induce apoptosis and block cell cycle progression in cancer cells, particularly those that are ER-positive .

The biological activity of this compound may involve multiple pathways:

  • Estrogen Receptor Modulation : It has been observed that certain pyrimidine derivatives can act as selective estrogen receptor modulators (SERMs), inhibiting ER-mediated transcriptional activity while sparing other steroid hormone receptors .
  • Cell Cycle Inhibition : The compound may interfere with key regulatory proteins involved in the cell cycle, leading to G0/G1 phase arrest in cancer cells .

Study 1: Antitumoral Activity in ER-positive Breast Cancer

In a preclinical evaluation, compounds structurally related to this compound were tested against ER-positive breast cancer cells. The results showed:

  • Inhibition of Cell Growth : Compounds demonstrated a significant reduction in cell proliferation.
  • Induction of Apoptosis : Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls.

Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory properties of pyrimidine derivatives. The synthesized compounds exhibited varying degrees of inhibition against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Notably:

  • IC50 Values : Some derivatives showed IC50 values as low as 60 nM for CDK5, indicating potent inhibitory effects that could be leveraged for therapeutic applications .

Data Tables

PropertyValue
Molecular Weight231.25 g/mol
CAS Number14018-02-1
Antitumoral IC50 (CDK5)60 nM
Apoptosis InductionYes

Q & A

Q. What are the common synthetic routes for 5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol, and how can reaction conditions be optimized for higher yields?

Methodological Answer : The compound is typically synthesized via multi-step condensation reactions involving substituted pyrimidine precursors. A widely used approach involves the Morita-Baylis-Hillman reaction, which facilitates the assembly of substituted pyrimidines under mild conditions using MgI₂ as a catalyst . For example, describes a similar pyrimidinone synthesis where intermediates are functionalized with hydroxybenzyl and phenyl groups via nucleophilic substitution or cyclization. Optimization strategies include:

  • Temperature control : Maintaining temperatures between 60–80°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Catalyst loading : Adjusting MgI₂ concentrations (0.1–0.3 equiv.) to balance yield and purity .

Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

Methodological Answer : A combination of chromatographic and spectroscopic methods is critical:

  • HPLC : Reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) is recommended for purity analysis. Gradient elution (10–90% acetonitrile in water) resolves impurities effectively .
  • FTIR and NMR : FTIR identifies functional groups (e.g., hydroxyl stretch at 3200–3500 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl proton resonances at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 335.13) .

Q. What are the key solubility and stability considerations for this compound in various solvents?

Methodological Answer : The compound exhibits limited solubility in water but dissolves well in DMSO, methanol, and dichloromethane. Stability studies (e.g., accelerated degradation under UV light or acidic/basic conditions) reveal:

  • Photostability : Degrades by >20% under UV light (254 nm) within 24 hours, necessitating storage in amber vials.
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer : SAR studies require systematic modification of functional groups and evaluation of biological activity. For example:

  • Hydroxybenzyl group : Replace the 2-hydroxybenzyl moiety with halogenated or methoxy-substituted analogs to assess impact on receptor binding.
  • Phenyl ring : Introduce electron-withdrawing groups (e.g., nitro, cyano) to study electronic effects on activity.
    Biological assays (e.g., enzyme inhibition or cell viability tests) should be conducted in triplicate with positive/negative controls. highlights similar workflows for pyrimidinone derivatives, using IC₅₀ values to quantify potency .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during characterization?

Methodological Answer : Contradictions often arise from impurities, tautomerism, or dynamic NMR effects. To address these:

  • Multi-technique validation : Cross-verify NMR data with FTIR and X-ray crystallography (if crystals are obtainable). For instance, used X-ray diffraction to resolve ambiguities in pyrimidine ring conformation .
  • Variable-temperature NMR : Detect tautomeric forms by analyzing spectral changes at different temperatures (e.g., 25°C vs. 60°C).
  • HPLC-MS coupling : Identify co-eluting impurities that distort integration values .

Q. What computational methods are employed to predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction mechanisms, such as:

  • Electrophilic substitution : Predicting regioselectivity for substitutions on the pyrimidine ring.
  • Transition-state analysis : Identifying energy barriers for key steps like cyclization or hydroxylation.
    Molecular docking simulations can also predict binding affinities to biological targets (e.g., kinases or GPCRs) .

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